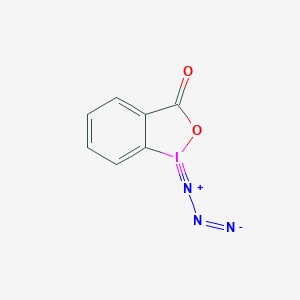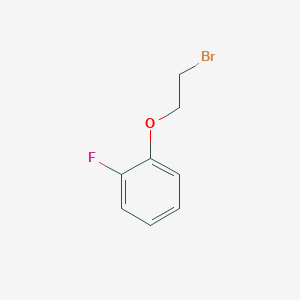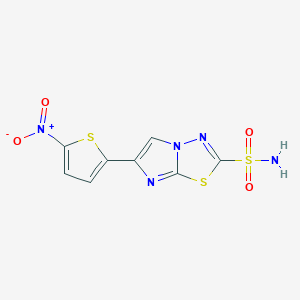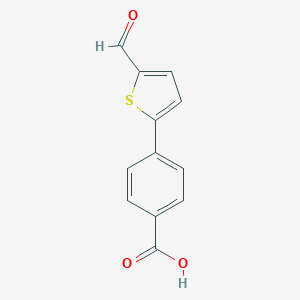![molecular formula C9H15IN2O2S B061398 tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate CAS No. 179116-01-9](/img/structure/B61398.png)
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate
Descripción general
Descripción
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is not fully understood. However, it is believed to exert its effects by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. The precise molecular interactions underlying its mechanism of action are the subject of ongoing research.
Biochemical and physiological effects:
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have beneficial effects in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been shown to possess antitumor activity, possibly by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been reported to exhibit antimicrobial activity against certain bacterial strains, possibly by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a range of analytical techniques such as NMR spectroscopy and mass spectrometry. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments involving its use.
Direcciones Futuras
There are several future directions for research involving tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate. One area of interest is the development of new drugs based on its structure and mechanism of action. This could involve designing analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of its effects on specific molecular targets, such as enzymes or receptors, in order to gain a better understanding of its mechanism of action. Additionally, its potential applications as an antimicrobial or antitumor agent could be further explored. Finally, the development of new synthetic methods for its production could help to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has potential applications in various areas of scientific research. It has been reported to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. It has also been found to possess antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been reported to exhibit antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of antibacterial agents.
Propiedades
Número CAS |
179116-01-9 |
|---|---|
Nombre del producto |
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate |
Fórmula molecular |
C9H15IN2O2S |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C9H15IN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h6H,4-5H2,1-3H3,(H,11,12,13) |
Clave InChI |
JIMCHDAEYWSCLL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(CS1)CI |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(CS1)CI |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)


